Purity Benchmarking: Comparative Analysis of Commercial Vendors for 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
A comparative analysis of commercial vendors reveals a significant variation in the offered purity of 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, a critical factor for downstream synthetic success. Suppliers such as MolCore and Coolpharm offer the compound at a guaranteed minimum purity of 97.00% or greater, specifically 98% [1]. In contrast, other major suppliers, including MedChemExpress and CymitQuimica, provide the compound at a lower standard purity of 95.0% . This 2-3% difference in purity can translate to a significantly lower burden of impurities, such as dehalogenated byproducts or unreacted starting materials, which are known to interfere with sensitive organometallic coupling steps in Gilteritinib synthesis.
| Evidence Dimension | Commercial Purity (Area % by HPLC) |
|---|---|
| Target Compound Data | ≥97.00% (97.00% - 98.0%) |
| Comparator Or Baseline | ≥95.0% (MedChemExpress, CymitQuimica) |
| Quantified Difference | Absolute increase of 2-3 percentage points |
| Conditions | Commercial product specifications from vendor websites |
Why This Matters
For process chemistry and medicinal chemistry applications, sourcing higher-purity intermediate directly reduces the need for costly and time-consuming purification steps before critical coupling reactions, thereby improving overall synthetic efficiency and yield.
- [1] Coolpharm. (n.d.). 1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine. Purity: 97.00%. View Source
